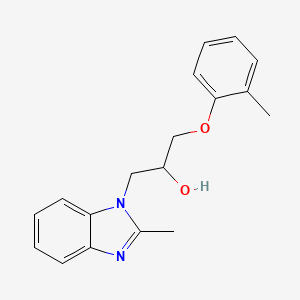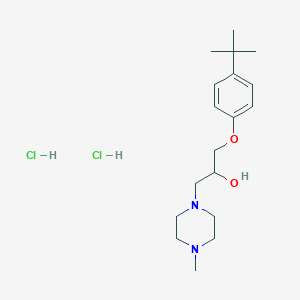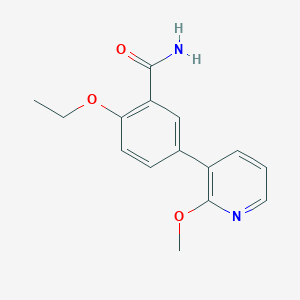![molecular formula C18H32ClNOS B3846673 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride](/img/structure/B3846673.png)
4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride
Vue d'ensemble
Description
4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride, also known as BHT, is a chemical compound that is widely used in scientific research. It is a thiol antioxidant that is commonly used to protect against oxidative stress in cells and tissues. BHT has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Mécanisme D'action
4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride exerts its effects through a variety of mechanisms, including:
1. Scavenging of free radicals: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can scavenge free radicals and prevent them from damaging cells and tissues.
2. Inhibition of lipid peroxidation: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can inhibit lipid peroxidation, which is a process that can lead to cell damage and death.
3. Modulation of gene expression: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can modulate the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has a number of biochemical and physiological effects, including:
1. Protection against oxidative stress: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can protect cells and tissues against oxidative stress, which is a major contributor to aging and disease.
2. Modulation of immune function: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can modulate immune function and may be useful in the treatment of immune-related diseases.
3. Regulation of lipid metabolism: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can regulate lipid metabolism and may be useful in the treatment of metabolic disorders such as obesity.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has several advantages and limitations for lab experiments, including:
Advantages:
1. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride is a potent antioxidant that can protect cells and tissues against oxidative stress.
2. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride is relatively inexpensive and easy to synthesize.
3. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has a wide range of potential therapeutic applications.
Limitations:
1. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can have variable effects depending on the experimental conditions.
2. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can have off-target effects that may complicate data interpretation.
3. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride, including:
1. Development of 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride-based therapies for neurodegenerative diseases.
2. Investigation of the effects of 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride on gut microbiota and its potential role in the treatment of metabolic disorders.
3. Exploration of the potential of 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride as a chemopreventive agent for cancer.
4. Investigation of the effects of 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride on aging and lifespan.
Conclusion:
4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride is a thiol antioxidant that has a wide range of scientific research applications. It has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications. 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride exerts its effects through a variety of mechanisms, including scavenging of free radicals and inhibition of lipid peroxidation. While 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has several advantages for lab experiments, it also has limitations that must be taken into account. There are several future directions for research on 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride, including the development of 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride-based therapies for neurodegenerative diseases and investigation of its potential role in the treatment of metabolic disorders and cancer.
Applications De Recherche Scientifique
4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has a wide range of scientific research applications, including:
1. Antioxidant activity: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride is a potent antioxidant that can protect against oxidative stress in cells and tissues.
2. Neuroprotection: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory activity: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
4. Anti-cancer activity: 4-{[4-(dibutylamino)butyl]thio}phenol hydrochloride has been shown to have anti-cancer properties, and it may be useful in the treatment of various types of cancer.
Propriétés
IUPAC Name |
4-[4-(dibutylamino)butylsulfanyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NOS.ClH/c1-3-5-13-19(14-6-4-2)15-7-8-16-21-18-11-9-17(20)10-12-18;/h9-12,20H,3-8,13-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMZDMABXHRTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCCSC1=CC=C(C=C1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,2-dimethylhydrazino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3846604.png)



![diethyl [4-(3-methoxyphenoxy)butyl]malonate](/img/structure/B3846630.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B3846640.png)
![4-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B3846655.png)


![4-[3-(3,5-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846675.png)


![1-{4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}ethanone hydrobromide](/img/structure/B3846690.png)
![8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide](/img/structure/B3846691.png)